molecular formula C11H20N2O B8011278 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8011278
M. Wt: 196.29 g/mol
InChI Key: PLEIPYGKMVZPFM-UHFFFAOYSA-N
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Description

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one (CAS: See COA

Properties

IUPAC Name

2-propan-2-yl-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)13-7-5-11(10(13)14)4-3-6-12-8-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEIPYGKMVZPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one (C₁₁H₂₀N₂O, MW 196.29 g/mol) features a spiro[4.5]decane skeleton with two nitrogen atoms at positions 2 and 7, and an isopropyl group at the 2-position. The spirocyclic structure imposes significant synthetic challenges due to:

  • Steric hindrance from the isopropyl substituent.

  • Regioselectivity requirements during ring formation.

  • Thermodynamic stability of intermediate enamines or lactams.

Primary Synthesis Pathways

Cyclocondensation of Bifunctional Precursors

A widely cited method involves the cyclocondensation of a γ-lactam derivative with an isopropylamine-containing precursor. For example:

  • Step 1 : Reaction of 4-piperidone with isopropylamine under reflux in toluene forms a secondary amine intermediate.

  • Step 2 : Intramolecular cyclization using a dehydrating agent (e.g., POCl₃) generates the spirocyclic core.

Reaction Conditions :

ParameterValue
Temperature80–100°C
SolventToluene or DMF
CatalystPOCl₃ or PCl₅
Yield45–62%

This method’s limitation lies in moderate yields due to competing oligomerization side reactions.

Reductive Amination Strategy

An alternative approach employs reductive amination to construct the diazaspiro system:

  • Step 1 : Condensation of a keto-ester (e.g., methyl 4-oxopiperidine-1-carboxylate) with isopropylamine.

  • Step 2 : Reduction of the imine intermediate using NaBH₃CN or H₂/Pd-C.

  • Step 3 : Acid-catalyzed lactamization to form the spirocyclic structure.

Optimization Insights :

  • Solvent polarity critically affects reaction rates; polar aprotic solvents (e.g., DMF) enhance imine stability.

  • Catalyst choice : Pd-C under hydrogen (1–3 atm) achieves >90% conversion but requires stringent moisture control.

Advanced Functionalization and Purification

Salt Formation for Crystallization

The compound’s poor solubility in organic solvents necessitates salt formation for purification. Patent WO2013/164790A1 details the use of L-malate salts to isolate high-purity product:

  • Step 1 : Crude product is dissolved in ethanol.

  • Step 2 : L-malic acid is added stoichiometrically (1:1 molar ratio).

  • Step 3 : Crystallization at 4°C yields a stable monoclinic crystalline form.

Characterization Data :

TechniqueObservations
XRPDDistinct peaks at 2θ = 4.0°, 12.3°, 15.7°
DSCEndothermic peak at 178°C (melting point)
TGA<1% weight loss below 150°C

Reaction Mechanism Elucidation

Kinetic vs. Thermodynamic Control

The spirocyclic product’s formation is governed by:

  • Kinetic control : Low temperatures (0–25°C) favor the less stable cis-diastereomer.

  • Thermodynamic control : Prolonged heating (80°C, 24h) shifts equilibrium to the trans-isomer.

Stereochemical Outcomes :

IsomerProportion (%)Stability
cis35–40Metastable
trans60–65Thermodynamically stable

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to mitigate batch variability:

  • Residence time : 30–60 minutes.

  • Pressure : 10–15 bar (for hydrogenation steps).

  • Throughput : 50–100 g/h with >85% yield.

Advantages :

  • Reduced solvent usage (30–40% less than batch processes).

  • Enhanced temperature control minimizes side products.

Analytical and Regulatory Compliance

Purity Specifications

Commercial batches must adhere to:

ParameterAcceptance Criteria
HPLC purity≥99.0% (area normalization)
Residual solvents<500 ppm (ICH Q3C)
Heavy metals<10 ppm

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms in the diazaspirodecane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that contributes to its unique chemical properties. Its molecular formula is C10H16N2OC_{10}H_{16}N_2O, with a molecular weight of approximately 168.25 g/mol. The structural features of this compound facilitate interactions with biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibit significant antibacterial properties. For instance, studies have shown that these derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacteria TestedInhibition Zone (mm)MIC (μg/mL)
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-oneE. coli12.00 ± 0.005
S. aureus11.00 ± 0.0310

Antifungal Properties : This compound has also been evaluated for antifungal activity against pathogens like Candida albicans. Studies demonstrated its ability to disrupt biofilm formation, which is crucial for treating persistent fungal infections.

Antimalarial Activity

The compound has shown promise in antimalarial research, particularly against Plasmodium falciparum. Various synthesized derivatives have demonstrated significant inhibition rates at low concentrations.

Compound IDConcentration (μg/mL)% Inhibition
4b0.31243.3 ± 0.89
4g1.25>75
122.50>75

Case Study: Antimicrobial Efficacy

In a comparative study assessing various quinoline derivatives derived from the parent compound, researchers found that the spiro compound exhibited superior antibacterial properties compared to its analogs.

Case Study: Antimalarial Activity

A series of synthesized derivatives were tested for their antimalarial activity against Plasmodium falciparum. The results indicated that certain compounds derived from 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibited significant inhibition rates at low concentrations, suggesting potential as lead compounds for new antimalarial agents.

Mechanism of Action

The mechanism by which 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of RIPK1, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can reduce inflammation and cell death in various disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity Source
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one Isopropyl C₁₁H₁₉N₂O 195.28 Conformational rigidity; unexplored activity
2-Methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride Methyl C₁₀H₁₇N₂O·HCl 224.72 Available as HCl salt; no activity specified
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride Phenyl C₁₄H₁₈N₂O·HCl 213.23 High purity form; potential CNS applications
8-(3-Isopropyl-5-(4-morpholinophenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one 3-Isopropyl-pyridinyl C₂₃H₃₂N₄O₂ 396.53 WNT signaling inhibitor; oral bioavailability
1-Oxa-3,7-diazaspiro[4.5]decan-2-one Oxa-heterocycle C₈H₁₄N₂O₂ 170.21 Enhanced polarity due to oxygen atom
8-(2-Amino-3-chloro-pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one Chloropyridinyl C₁₃H₁₈ClN₃O 291.76 Anticancer candidate; moderate cytotoxicity

Key Observations:

Substituent Effects: Isopropyl vs. Heteroatom Variation: Replacement of nitrogen with oxygen (e.g., 1-oxa analogs) introduces polarity, which may alter solubility and target selectivity .

Biological Activity: 2,8-Diazaspiro derivatives (e.g., RIPK1 and TYK2/JAK1 inhibitors) demonstrate that nitrogen positioning (2,7 vs. 2,8) significantly impacts kinase selectivity. For example, 2,8-diaza derivatives in and show nanomolar inhibition of RIPK1 and TYK2/JAK1, whereas 2,7-diaza analogs remain underexplored . Pyridinyl-substituted diazaspiro compounds (e.g., ) exhibit oral bioavailability, suggesting that similar modifications in 2,7-diaza systems could enhance drug-like properties .

Structural Flexibility :

  • Spirocyclic systems with chair or envelope conformations (e.g., ) highlight the role of puckering in stabilizing binding interactions. The target compound’s fused bicyclic structure may restrict conformational freedom, improving binding entropy .

Research Findings and Implications

  • Molecular modeling studies could explore differences in binding pocket accommodation .
  • Synthetic Accessibility : and detail multicomponent reactions for spirocycle synthesis, suggesting scalable routes for 2-isopropyl-2,7-diazaspiro[4.5]decan-1-one derivatization .
  • Toxicity and Solubility : The absence of toxicity data for the target compound underscores the need for ADMET profiling, particularly given the variable cytotoxicity of related nitriles and spirocyclic amines .

Biological Activity

2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one is a compound belonging to the diazaspiro class of molecules, which has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Structure : The spirocyclic structure contributes to its unique biological interactions.

Research indicates that 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one exhibits various mechanisms of action depending on the biological target:

  • Antifungal Activity : It has been identified as an inhibitor of Candida albicans biofilm formation and filamentation without affecting overall fungal growth. This suggests a potential application in antifungal therapies that target virulence factors rather than direct fungal lethality .
  • Cancer Therapy : The compound shows promise in cancer treatment by exhibiting cytotoxic effects against various cancer cell lines. For instance, it has demonstrated improved potency in inhibiting cell viability compared to other known agents, indicating its potential as an anticancer drug .
  • Rho Kinase Inhibition : The compound functions as an inhibitor of Rho kinases (ROCK), which play crucial roles in various cellular processes including cell migration and proliferation. This inhibition may have implications for treating disorders associated with aberrant Rho kinase activity .

Biological Activity Data

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntifungalCandida albicansInhibition of biofilm formation
Cancer Cell LinesHepG2 (human liver carcinoma)Cytotoxicity and apoptosis induction
Rho Kinase InhibitionVarious cellular modelsReduced cell migration and proliferation

Case Studies

  • Antifungal Efficacy : A study screened a library of diazaspiro compounds and identified 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one as a leading candidate for antifungal therapy. It effectively inhibited biofilm formation in C. albicans in both in vitro and in vivo models, demonstrating significant therapeutic potential against fungal infections .
  • Cancer Research : In a study focused on cancer therapeutics, the compound was evaluated for its cytotoxic effects on HepG2 cells. Results indicated that it not only inhibited cell growth but also induced apoptosis, showcasing its potential as an anticancer agent .
  • Rho Kinase Inhibition Study : Another investigation highlighted the compound's role as a Rho kinase inhibitor, which could be beneficial in treating conditions like hypertension and cancer where Rho kinase pathways are dysregulated .

Q & A

Basic: What synthetic methodologies are commonly employed to construct the spirocyclic core of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one?

Methodological Answer:
The synthesis of spirocyclic compounds like 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one often involves palladium-catalyzed aminoalkynylation or 1,3-dipolar cycloaddition reactions. For example, describes the use of tosyl-protected intermediates and triisopropylsilyl (TIPS) groups to stabilize reactive alkynyl moieties during spiroannulation. Key steps include:

  • Cyclopropanol functionalization ( ): Catalytic asymmetric intramolecular propargylation enables stereochemical control.
  • 1,3-Dipolar cycloaddition ( ): Nitrile oxides react with alkenes/alkynes to form isoxazoline or isoxazole rings, which are later reduced or modified.
  • Protecting group strategies : Tosyl (Ts) and TIPS groups prevent unwanted side reactions during ring closure.

Critical Parameter Table for Synthesis:

StepReaction TypeKey ReagentsPurpose
1Cyclopropanol activationPd catalyst, propargyl bromideStereoselective spiroannulation
2CycloadditionNitrile oxide, alkeneIsoxazoline ring formation
3DeprotectionHCl/MeOH, TBAFRemoval of Ts/TIPS groups

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